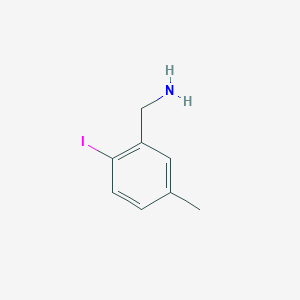

(2-Iodo-5-methylphenyl)methanamine

説明

(2-Iodo-5-methylphenyl)methanamine is a halogenated aromatic amine characterized by a benzylamine backbone substituted with an iodine atom at the ortho (C2) position and a methyl group at the meta (C5) position. Its hydrochloride salt form, 1-(2-iodo-5-methylphenyl)methanamine hydrochloride, is commonly utilized to enhance solubility and stability in pharmaceutical and synthetic applications. The molecular formula provided in commercial catalogs is C₁₀H₁₁ClFNO₂ (Mol. Spectral characterization of analogous aryl methanamines typically employs UV and NMR spectroscopy, as demonstrated in studies of structurally diverse compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside.

特性

IUPAC Name |

(2-iodo-5-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZOYIDAKMIBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-5-methylphenyl)methanamine typically involves the iodination of 5-methylphenylmethanamine. One common method is the Sandmeyer reaction, where 5-methylphenylmethanamine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the ortho position relative to the methyl group.

Industrial Production Methods

Industrial production of (2-Iodo-5-methylphenyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions

(2-Iodo-5-methylphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.

Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 5-methylphenylmethanamine.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO can be used for the oxidation of the amine group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed

Oxidation: Imines, nitriles, and amides.

Reduction: 5-Methylphenylmethanamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

(2-Iodo-5-methylphenyl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2-Iodo-5-methylphenyl)methanamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amine group. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Analogues

(2-Iodo-5-methylphenyl)methanamine belongs to a class of halogen-substituted aryl methanamines.

Key Compounds for Comparison

(2-Iodo-5-methylphenyl)methanamine hydrochloride

1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride (from )

Hypothetical analogues (e.g., bromo- or chloro-substituted derivatives).

Data Table: Comparative Properties

Research Findings and Limitations

- Spectroscopic Characterization: NMR (¹H and ¹³C) and UV spectroscopy are standard for elucidating aryl methanamine structures, as validated in studies of Zygocaperoside.

- Commercial Data Discrepancies: The molecular formula C₁₀H₁₁ClFNO₂ provided for (2-Iodo-5-methylphenyl)methanamine hydrochloride conflicts with its expected structure, suggesting catalog errors. Researchers must verify such data experimentally.

生物活性

(2-Iodo-5-methylphenyl)methanamine, a compound featuring an iodine atom and a methyl group on a phenyl ring, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (2-Iodo-5-methylphenyl)methanamine is C8H10IN. The presence of the iodine atom enhances the compound's reactivity and may influence its interactions with biological targets through mechanisms such as halogen bonding. The amino group facilitates hydrogen bonding, which is crucial for binding interactions with enzymes and receptors.

Biological Activity Overview

Research indicates that compounds with structural similarities to (2-Iodo-5-methylphenyl)methanamine exhibit various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains.

- Anticancer Properties : Some derivatives have been studied for their potential to inhibit tumor growth.

- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, influencing neurological functions.

The biological activity of (2-Iodo-5-methylphenyl)methanamine can be attributed to several mechanisms:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites in enzymes, potentially inhibiting their function.

- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways involved in various physiological processes.

- Halogen Bonding : The iodine atom can engage in halogen bonding, which may enhance binding affinity and specificity towards biological targets.

Synthesis Methods

The synthesis of (2-Iodo-5-methylphenyl)methanamine typically involves several key steps:

- Iodination : Starting from 5-methylphenylmethanol, iodine is introduced at the 2-position using electrophilic aromatic substitution.

- Amine Formation : The resulting iodinated compound is then treated with an appropriate amine to yield (2-Iodo-5-methylphenyl)methanamine.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored a series of iodinated phenylamines and their cytotoxic effects on cancer cell lines. Results indicated that compounds similar to (2-Iodo-5-methylphenyl)methanamine exhibited significant inhibition of cell proliferation in vitro .

- Neuropharmacological Assessment : Research highlighted the interaction of similar compounds with serotonin receptors, suggesting potential applications in treating mood disorders .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuropharmacological Effects |

|---|---|---|---|

| (2-Iodo-5-methylphenyl)methanamine | Moderate | Significant | Potential |

| 5-Amino-2-iodo-4-methylphenyl | High | Moderate | Low |

| 3-Amino-4-methylphenyl | Low | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。